molecular formula C22H23N5 B2638603 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896841-64-8

2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2638603
CAS No.: 896841-64-8
M. Wt: 357.461
InChI Key: UVWOTTZGIWDSDI-UHFFFAOYSA-N
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Description

Its structure comprises:

  • 3-Phenyl substituent: A key pharmacophore for binding to mycobacterial ATP synthase, a target for Mycobacterium tuberculosis (M.tb) inhibition .
  • 5-Propyl chain: Aliphatic substituent that modulates lipophilicity and solubility.
  • N-(Pyridin-2-ylmethyl)amine: A polar group that may enhance target engagement and solubility .

This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidin-7-amines, which exhibit potent inhibition of M.tb growth by targeting ATP synthase, a critical enzyme for bacterial energy metabolism .

Properties

IUPAC Name

2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-3-9-18-14-20(24-15-19-12-7-8-13-23-19)27-22(25-18)21(16(2)26-27)17-10-5-4-6-11-17/h4-8,10-14,24H,3,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWOTTZGIWDSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323368
Record name 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896841-64-8
Record name 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for key steps, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl or propyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridine ring or other reducible functional groups using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimycobacterial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have shown promise as inhibitors of Mycobacterium tuberculosis (M.tb). Specifically, they act as potent inhibitors of mycobacterial ATP synthase, which is critical for the survival of the bacteria . Structure-activity relationship (SAR) studies have identified effective analogues that maintain low toxicity while exhibiting significant growth inhibition against M.tb .

Anticancer Properties

The compound has been identified as an inhibitor of various kinases implicated in cancer progression. Notably, it has shown activity against c-Abl and c-Kit kinases, which are associated with different malignancies. By inhibiting these kinases, the compound can potentially reduce cell proliferation and induce apoptosis in cancer cells .

Antiparasitic Activity

Pyrazolo[1,5-a]pyrimidines have also demonstrated efficacy against protozoan parasites. For instance, studies have shown that this class of compounds can inhibit membrane-bound pyrophosphatase (mPPase) in Plasmodium falciparum, the causative agent of malaria. This inhibition leads to reduced parasite growth in vitro and ex vivo assays .

Antiviral Activity

There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidines may possess antiviral properties, particularly against HIV. This potential stems from their ability to interfere with viral replication mechanisms through kinase inhibition pathways .

Case Studies

Study Focus Findings
PubMed Study on M.tb InhibitionInvestigated the efficacy of various pyrazolo[1,5-a]pyrimidines against M.tbIdentified analogues with potent inhibitory effects on M.tb growth with low hERG liability
Anticancer Kinase InhibitionExplored the inhibition of c-Abl and c-Kit kinasesDemonstrated reduced proliferation and increased apoptosis in cancer cell lines
Antimalarial ActivityEvaluated the effects on Plasmodium falciparumFound significant inhibition of mPPase leading to decreased parasite viability

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases or other enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of cellular processes such as DNA synthesis and cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds (Table 1) and their key properties:

Key Comparative Insights:

Role of 3-Substituents: Fluorination at the 3-phenyl position (e.g., 4-FPh in Compound 32) significantly enhances anti-M.tb activity (IC₅₀ = 0.021 µM) compared to non-fluorinated analogs . The target compound’s 3-phenyl group may reduce potency relative to 4-FPh derivatives but could mitigate metabolic liabilities.

Impact of 5-Substituents :

  • 5-Propyl (target compound) vs. 5-aryl/heteroaryl : Aliphatic chains (e.g., propyl) improve metabolic stability but may reduce potency compared to electron-deficient aryl groups (e.g., 4-FPh in Compound 32) .

N-Substituent Modifications :

  • N-(Pyridin-2-ylmethyl) is critical for activity, as seen in Compound 47 (IC₅₀ = 0.045 µM). Derivatives with 6-substituted pyridines (e.g., 6-Me, 6-OMe) maintain potency while optimizing solubility .

Safety Profiles :

  • Compounds with low hERG inhibition (e.g., Compound 32: IC₅₀ >30 µM) are preferred to avoid cardiotoxicity. The target compound’s 2-Me group may reduce hERG binding, though this requires validation .

Metabolic Stability :

  • Mouse/human liver microsomal stability >90% (e.g., Compound 32) correlates with longer half-lives in vivo. The target compound’s 5-propyl group likely enhances stability over 5-aryl analogs .

Biological Activity

The compound 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of treating infectious diseases and cancer. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H23N5
  • Chemical ID : CID 1861043

Antimycobacterial Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidin-7-amines as inhibitors of Mycobacterium tuberculosis (M.tb). The compound has shown promising results in inhibiting M.tb growth in vitro.

  • Mechanism of Action :
    • The compound acts by inhibiting mycobacterial ATP synthase, which is critical for energy production in M.tb .
    • SAR studies indicate that modifications to the phenyl and alkyl substituents significantly affect the potency against M.tb .
  • In Vitro Studies :
    • Compounds derived from this scaffold demonstrated MIC values ranging from 0.2 to 1.5 µg/mL against M.tb .
    • Specific derivatives with 4-fluorophenyl groups exhibited enhanced activity compared to others .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine core has also been evaluated for anticancer properties:

  • Targeting Kinases :
    • The compound has been identified as a potent inhibitor of Pim-1 kinase, which is implicated in various cancers .
    • It showed selective inhibition against a panel of oncogenic kinases with minimal off-target effects .
  • Cell Viability Assays :
    • In vitro assays on cancer cell lines (e.g., MDA-MB-231) indicated that certain derivatives could reduce cell viability significantly, although specific results for this compound were not conclusive .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is heavily influenced by their structural features:

Substituent PositionEffect on Activity
3-position (Phenyl)Enhances binding affinity to target enzymes
5-position (Alkyl/Aryl)Modulates lipophilicity and cellular uptake
7-position (Pyridylmethyl)Essential for maintaining biological activity against M.tb

Studies have shown that small modifications at these positions can lead to significant changes in both potency and selectivity .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Antitubercular Activity :
    • A focused library of analogues was synthesized, revealing key pharmacophoric features necessary for activity against M.tb . Compounds with specific substitutions at the 5-position retained good anti-mycobacterial properties while minimizing cytotoxicity.
  • Evaluation Against Cancer Cell Lines :
    • In a study assessing anticancer potential, derivatives were screened against multiple cancer cell lines, with varying degrees of success noted in inhibiting cell growth . Notably, compounds demonstrated selectivity towards Pim-1 inhibition without significant hERG liability.

Q & A

Basic: What are the standard synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors (e.g., pyrazolo-pyrimidine core formation) followed by functionalization. For example:

  • Core formation : Cyclization of substituted pyrazole and pyrimidine precursors under reflux with solvents like ethanol or DMF, often catalyzed by acids or bases .
  • Substituent introduction : Amine groups (e.g., pyridin-2-ylmethyl) are attached via nucleophilic substitution or coupling reactions, requiring controlled temperatures (60–100°C) and catalysts like Pd for cross-coupling .
  • Yield optimization : Solvent polarity (e.g., DMF for solubility) and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki couplings) significantly impact purity and yield. For instance, trifluoromethyl groups may require anhydrous conditions to prevent hydrolysis .

Advanced: How can substituent positions be optimized to enhance target specificity in pyrazolo[1,5-a]pyrimidine derivatives?

Structure-activity relationship (SAR) studies are critical:

  • Position 2 : Methyl or trifluoromethyl groups (e.g., in ) improve kinase binding affinity by enhancing hydrophobic interactions with ATP-binding pockets .
  • Position 7 : Amine substituents (e.g., pyridin-2-ylmethyl) influence cellular permeability and selectivity. Bulky groups may reduce off-target effects but require molecular docking simulations to validate steric compatibility .
  • Position 3/5 : Aryl groups (e.g., phenyl) contribute to π-π stacking with aromatic residues in enzyme active sites. Computational modeling (e.g., AutoDock) can predict optimal substitutions .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities (e.g., CDK9 vs. broad-spectrum kinase inhibition)?

  • Comparative assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test selectivity across 100+ kinases. highlights CDK9 inhibition, but off-target activity may arise from conserved binding motifs .
  • Structural analysis : X-ray crystallography (as in ) reveals binding modes. For example, trifluoromethyl groups in position 2 may stabilize interactions with CDK9’s hinge region, while phenyl groups in position 3 clash with larger kinases .
  • Dose-response studies : Confirm IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to distinguish cytotoxic specificity .

Methodological: What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, pyridin-2-ylmethyl protons resonate at δ 4.5–5.0 ppm (split by adjacent nitrogen), while aromatic protons in phenyl groups appear at δ 7.2–7.8 ppm .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., used this to confirm the pyrazolo-pyrimidine core and substituent orientations) .
  • HRMS : Validate molecular formula (e.g., C₂₂H₂₆N₆O₂ for derivatives in ) with <5 ppm error .

Advanced: What strategies improve pharmacokinetic properties (e.g., bioavailability) in pyrazolo[1,5-a]pyrimidines?

  • Lipophilicity modulation : Introduce polar groups (e.g., pyridinyl in ) to balance logP values. Optimal logP (2–3) enhances blood-brain barrier penetration .
  • Prodrug design : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protections to improve solubility. describes Boc-protected intermediates for in vivo stability .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents (e.g., trifluoromethyl in ) to slow hepatic clearance .

Basic: How are enzyme inhibition mechanisms validated for pyrazolo[1,5-a]pyrimidines?

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For CDK9, ATP competition is confirmed by increased Km in the presence of the inhibitor .
  • Cellular target engagement : Western blotting for downstream markers (e.g., phosphorylated RNA polymerase II for CDK9 inhibition) validates mechanism .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry, critical for comparing derivatives .

Advanced: How can computational tools guide the design of pyrazolo[1,5-a]pyrimidine derivatives?

  • Molecular dynamics (MD) simulations : Predict binding stability over time (e.g., GROMACS for CDK9-ligand complexes) .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to activity. For example, electron-withdrawing groups at position 2 correlate with kinase inhibition .
  • ADMET prediction : Tools like SwissADME forecast absorption and toxicity, guiding synthetic prioritization .

Data Contradiction: How to address variability in cytotoxicity across cancer cell lines?

  • Genetic profiling : Use CRISPR screens to identify resistant/sensitive cell lines (e.g., BRCA1 mutations may confer sensitivity to kinase inhibitors) .
  • Microenvironment models : 3D spheroid assays better replicate tumor hypoxia and stromal interactions, reducing false positives from 2D monolayers .
  • Metabolomic analysis : LC-MS identifies differential metabolite consumption (e.g., glutamine dependency in resistant lines) .

Methodological: What purification techniques ensure high-purity pyrazolo[1,5-a]pyrimidines?

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 10:1 → 1:1) to separate regioisomers .
  • Recrystallization : Methanol/water mixtures (e.g., 70:30) yield high-purity crystals, validated by melting point consistency (e.g., 263–265°C in ) .
  • HPLC-PDA : Monitor purity (>98%) with C18 columns and UV detection at 254 nm .

Advanced: How can researchers leverage X-ray crystallography to resolve regiochemical ambiguities?

  • Cocrystallization : Soak inhibitors with target proteins (e.g., CDK9) to obtain co-crystal structures. used this to confirm trifluoromethyl positioning .
  • Electron density maps : Anisotropic refinement (e.g., SHELXL) distinguishes between possible substituent orientations (e.g., para vs. meta aryl groups) .
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous compounds to validate assignments .

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